2,8-Diazaspiro[4.5]decan-3-one 2,2,2-trifluoroacetate 2,8-Diazaspiro[4.5]decan-3-one 2,2,2-trifluoroacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13425168
InChI: InChI=1S/C8H14N2O.C2HF3O2/c11-7-5-8(6-10-7)1-3-9-4-2-8;3-2(4,5)1(6)7/h9H,1-6H2,(H,10,11);(H,6,7)
SMILES: C1CNCCC12CC(=O)NC2.C(=O)(C(F)(F)F)O
Molecular Formula: C10H15F3N2O3
Molecular Weight: 268.23 g/mol

2,8-Diazaspiro[4.5]decan-3-one 2,2,2-trifluoroacetate

CAS No.:

Cat. No.: VC13425168

Molecular Formula: C10H15F3N2O3

Molecular Weight: 268.23 g/mol

* For research use only. Not for human or veterinary use.

2,8-Diazaspiro[4.5]decan-3-one 2,2,2-trifluoroacetate -

Specification

Molecular Formula C10H15F3N2O3
Molecular Weight 268.23 g/mol
IUPAC Name 2,8-diazaspiro[4.5]decan-3-one;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C8H14N2O.C2HF3O2/c11-7-5-8(6-10-7)1-3-9-4-2-8;3-2(4,5)1(6)7/h9H,1-6H2,(H,10,11);(H,6,7)
Standard InChI Key NDPYETUFMCGYFI-UHFFFAOYSA-N
SMILES C1CNCCC12CC(=O)NC2.C(=O)(C(F)(F)F)O
Canonical SMILES C1CNCCC12CC(=O)NC2.C(=O)(C(F)(F)F)O

Introduction

Chemical Identity and Structural Characteristics

2,8-Diazaspiro[4.5]decan-3-one 2,2,2-trifluoroacetate (CAS: 561314-57-6) has the molecular formula C₁₀H₁₅F₃N₂O₃ and a molecular weight of 268.24 g/mol . The spirocyclic core consists of a six-membered ring fused to a five-membered ring, with nitrogen atoms at positions 2 and 8. The trifluoroacetate group (CF₃COO⁻) forms an ionic bond with the protonated amine, improving aqueous solubility for biochemical assays . Key physicochemical properties include:

PropertyValueSource
Boiling PointNot reported
LogP (Partition Coefficient)Estimated 0.43 (spirocyclic core)
SolubilitySoluble in polar solvents (e.g., DMSO, methanol)
Hazard ClassificationIrritant (skin, eyes)

The compound’s spirocyclic architecture imposes conformational rigidity, which is critical for selective interactions with biological targets such as enzymes and receptors .

Synthesis and Purification

Synthetic Routes

The parent compound, 2,8-diazaspiro[4.5]decan-3-one, is typically synthesized via cyclization reactions. For example, 2,8-diazaspiro[4.5]decan-1-one hydrochloride reacts with trifluoroacetic anhydride (TFAA) under basic conditions to yield the trifluoroacetate salt . A representative procedure involves:

  • Dissolving the hydrochloride precursor in dichloromethane (DCM) with triethylamine (TEA) to deprotonate the amine .

  • Adding TFAA dropwise at 0°C to form the trifluoroacetate salt.

  • Purifying the product via silica gel chromatography or recrystallization .

Example Reaction Conditions:

  • Solvent: Dichloromethane

  • Base: Triethylamine (3 equiv)

  • Temperature: 0°C to room temperature

  • Yield: 60–85% (depending on purification) .

Analytical Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structure and purity:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.45–1.71 (m, 4H, cyclohexyl), 2.59–3.56 (m, 6H, N–CH₂ and NH), 7.60 (s, 1H, trifluoroacetate) .

  • MS (ESI+): m/z 363 [M+H]⁺ (parent ion without trifluoroacetate) .

Pharmacological Applications

Soluble Epoxide Hydrolase (sEH) Inhibition

2,8-Diazaspiro[4.5]decane derivatives, including the trifluoroacetate salt, are potent sEH inhibitors with IC₅₀ values <10 nM . sEH regulates epoxyeicosatrienoic acids (EETs), which modulate blood pressure and inflammation. In spontaneously hypertensive rats (SHRs), oral administration of 30 mg/kg reduced systolic blood pressure by 25–30 mmHg within 6 hours .

GPIIb-IIIa Antagonism

The spirocyclic scaffold exhibits affinity for the GPIIb-IIIa receptor, a target for antiplatelet therapies. Modifications at the 8-position with aryl sulfonamide groups enhance binding (Kᵢ = 2–5 nM) . This activity is critical for preventing thrombotic events in cardiovascular diseases.

CCR4 Antagonism and Receptor Endocytosis

In immunology, 2,8-diazaspiro[4.5]decan-8-yl derivatives demonstrate CCR4 antagonism (pKᵢ = 8.8) and induce receptor endocytosis, potentially mitigating allergic inflammation . The trifluoroacetate salt’s solubility facilitates in vitro assays measuring actin polymerization inhibition (pA₂ = 6.7) .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The trifluoroacetate salt exhibits aqueous solubility >10 mM, making it suitable for in vivo studies . Stability tests in plasma (37°C, pH 7.4) show <10% degradation over 24 hours, indicating robust metabolic resistance .

Pharmacokinetic Profile

  • Half-life (t₁/₂): 4.2 hours (rat)

  • Bioavailability: 45% (oral)

  • Plasma Protein Binding: 92%

Comparative Analysis with Related Compounds

CompoundTargetIC₅₀/KᵢKey Advantage
2,8-Diazaspiro[4.5]decan-3-one TFAsEH, GPIIb-IIIa8 nM (sEH) High solubility
8-Methyl analogueRIPK150 nMAnti-necroptotic activity
8-Phenethyl derivative CCR42 nM Receptor internalization

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator